molecular formula C19H13BrF3N3O2 B2754664 (2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396802-09-7

(2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2754664
CAS No.: 1396802-09-7
M. Wt: 452.231
InChI Key: WMZLQRCMIVSIQY-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H13BrF3N3O2 and its molecular weight is 452.231. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound is part of a broader class of bromophenyl derivatives studied for various biological activities. Although direct studies on this specific compound are scarce, related research on bromophenyl derivatives and similar structures provides insight into potential applications and characteristics.

  • Carbonic Anhydrase Inhibition : Bromophenyl derivatives have been synthesized and evaluated for their inhibitory action against carbonic anhydrase (CA), a key enzyme involved in pH regulation and CO2 transport. Novel compounds demonstrated significant inhibitory potency against human isoforms hCA I and hCA II, suggesting potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Akbaba et al., 2013).

  • Oxetane Moieties in Drug Development : Research on oxetane-containing compounds, like AZD1979, underlines the importance of oxetane moieties in improving drug candidates' physicochemical parameters and metabolic stability. The biotransformation of these compounds, including hydration and ring-opening reactions, indicates the role of microsomal epoxide hydrolase in metabolizing such structures, which could inform the development of drugs with enhanced pharmacokinetic profiles (Li et al., 2016).

  • Antioxidant Properties : The synthesis and evaluation of bromophenol derivatives for their antioxidant properties highlight the potential of these compounds in combating oxidative stress-related diseases. Compounds with bromine and phenolic groups demonstrated effective radical scavenging activities, suggesting their use as promising antioxidants (Çetinkaya et al., 2012).

  • Mechanoluminescence and Thermally Activated Delayed Fluorescence : Certain derivatives derived from (9H-carbazol-9-yl)(phenyl)methanone exhibit mechanoluminescence (ML) and thermally activated delayed fluorescence (TADF), offering insights into the development of new materials for optical applications. The study of these properties helps understand the ML process and provides strategies for designing AIE, TADF, and ML materials simultaneously (Liu et al., 2020).

Properties

IUPAC Name

(2-bromophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZLQRCMIVSIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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